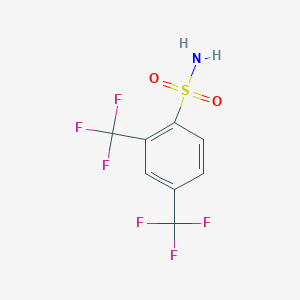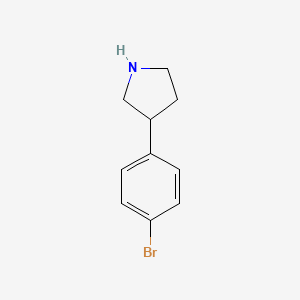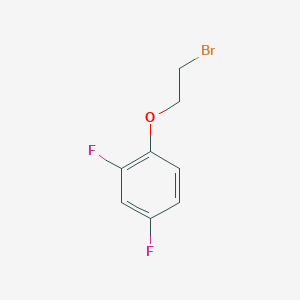
Benzene, 1-(2-bromoethoxy)-2,4-difluoro-
説明
Benzene derivatives are a significant class of compounds in organic chemistry due to their versatile applications in material science, pharmaceuticals, and organic synthesis. The compound "Benzene, 1-(2-bromoethoxy)-2,4-difluoro-" is not directly mentioned in the provided papers, but the synthesis and properties of related brominated benzene compounds are well-documented, which can provide insights into the behavior of such compounds.
Synthesis Analysis
The synthesis of brominated benzene derivatives can be achieved through various methods. For instance, a cobalt-catalyzed Diels-Alder cycloaddition is used to obtain bromo-functionalized 1,2-bis(trimethylsilyl)benzenes . Another approach involves iridium-mediated C-H activation to introduce boryl groups, which can be further converted to bromo derivatives . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is discussed, which serves as a precursor for graphene nanoribbons . These methods highlight the versatility in synthesizing brominated benzene compounds, which could be applicable to the synthesis of "Benzene, 1-(2-bromoethoxy)-2,4-difluoro-".
Molecular Structure Analysis
The molecular structure of benzene derivatives is crucial for their physical and chemical properties. Single-crystal X-ray analysis is often used to determine the structure, as seen with benzo[1,2-b:4,5-b']dichalcogenophenes, which exhibit planar molecular structures . Density functional theory (DFT) calculations complement experimental methods to predict the structure and properties of such compounds . These techniques could be employed to analyze the molecular structure of "Benzene, 1-(2-bromoethoxy)-2,4-difluoro-".
Chemical Reactions Analysis
Brominated benzene derivatives participate in various chemical reactions. For example, they can undergo Suzuki reactions , serve as intermediates in organometallic synthesis , and engage in radical addition reactions . These reactions are essential for further functionalization and application of the compounds in different chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. Properties such as reactivity, fluorescence, and electrochemical behavior can be studied using techniques like cyclic voltammetry (CV), UV-vis spectra , and fluorescence spectroscopy . These properties are critical for the application of these compounds in areas like material science and synthetic chemistry.
科学的研究の応用
Nanotechnology and Polymer Processing
Benzene derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), have garnered interest in nanotechnology and polymer processing due to their simple structure, wide accessibility, and detailed understanding of their supramolecular self-assembly behavior. These compounds are utilized for their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, driving applications in nanotechnology and polymer processing (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).
Antimicrobial Properties
Research on monoterpenes like p-Cymene, which is structurally related to benzene derivatives, demonstrates a range of biological activities including antimicrobial effects. These properties are crucial for addressing the need for new substances with antimicrobial properties, potentially leading to applications in healthcare and the functionalization of biomaterials and nanomaterials (A. Marchese et al., 2017).
Synthesis of Pharmaceuticals
In pharmaceutical chemistry, benzene derivatives play a critical role. For instance, microwave-assisted synthesis techniques have been developed for benzoxazoles derivatives, highlighting the importance of benzene-based compounds in medicinal chemistry due to their pharmacological activities (M. Özil & E. Menteşe, 2020).
Environmental Bioremediation
The biodegradation of benzene and its derivatives is a significant area of study in environmental science, focusing on the microbial degradation of these compounds as a method of bioremediation. This approach uses natural microbial activity to remove pollutants from the environment, presenting an eco-friendly and economical solution for the decontamination of benzene-polluted environments (Janvi Patel & Dhvani Goti, 2022).
特性
IUPAC Name |
1-(2-bromoethoxy)-2,4-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-3-4-12-8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMOULJNNFMNKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2R)-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-6-methoxy-1,2-dihydronaphthalene-2,3-dicarboxamide](/img/structure/B3034207.png)
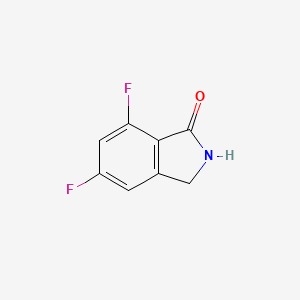


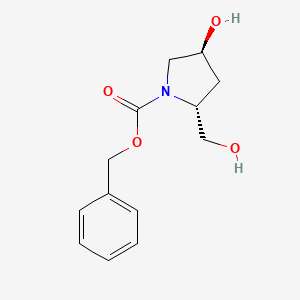
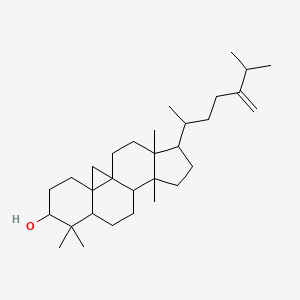
![2-[(4-Chloro-2-methylphenyl)amino]propanohydrazide](/img/structure/B3034218.png)
![3-Cyclobutene-1,2-dione, 3-[[3,5-bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-](/img/structure/B3034219.png)
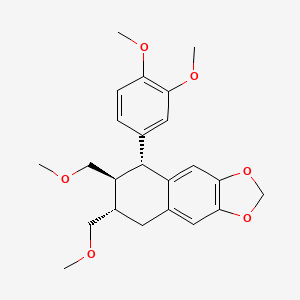
![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B3034222.png)
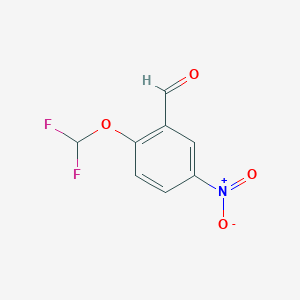
![2-[(Carboxymethyl)sulfanyl]propanoic acid](/img/structure/B3034226.png)
